molecular formula C12H10FNO3S B2962645 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene CAS No. 2408974-73-0

4-Amino-1-fluorosulfonyloxy-2-phenylbenzene

Cat. No.: B2962645
CAS No.: 2408974-73-0
M. Wt: 267.27
InChI Key: XWLOSHSPSRGHPC-UHFFFAOYSA-N
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Description

4-Amino-1-fluorosulfonyloxy-2-phenylbenzene is an organic compound characterized by the presence of an amino group, a fluorosulfonyloxy group, and a phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-existing aromatic amine. One common method involves the reaction of 4-amino-2-phenylbenzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-fluorosulfonyloxy-2-phenylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Reagents such as alkoxides, thiolates, and amines can be used to displace the fluorosulfonyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other non-covalent interactions, while the fluorosulfonyloxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-fluorosulfonyloxy-2-phenylbenzene is unique due to the presence of both the amino and fluorosulfonyloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

IUPAC Name

4-amino-1-fluorosulfonyloxy-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLOSHSPSRGHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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